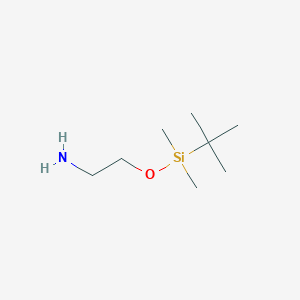
2-(Tert-butyldimethylsilyloxy)ethanamine
Vue d'ensemble
Description
“2-(Tert-butyldimethylsilyloxy)ethanamine”, also known as tert-butyldimethylsilyloxyethylamine, is a versatile and highly reactive amine. It is used in a variety of applications, ranging from organic synthesis to drug discovery and development. It is used in the preparation of 3-substituted androsterone derivatives .
Synthesis Analysis
The synthesis of “2-(Tert-butyldimethylsilyloxy)ethanamine” can be achieved from Monoethanolamine and tert-Butyldimethylsilyl chloride . It is also used in the preparation of 3-substituted androsterone derivatives .Molecular Structure Analysis
The molecular formula of “2-(Tert-butyldimethylsilyloxy)ethanamine” is C8H21NOSi . The molecular weight is 175.34 g/mol . The IUPAC name is 2-[tert-butyl(dimethyl)silyl]oxyethanamine . The InChI is InChI=1S/C8H21NOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7,9H2,1-5H3 . The InChIKey is XDXFUMZONWWODJ-UHFFFAOYSA-N . The canonical SMILES is CC©©Si©OCCN .Chemical Reactions Analysis
“2-(Tert-butyldimethylsilyloxy)ethanamine” is a highly reactive amine used in various chemical reactions. It is used in the preparation of 3-substituted androsterone derivatives .Physical And Chemical Properties Analysis
“2-(Tert-butyldimethylsilyloxy)ethanamine” is a light brown liquid . It has a molecular weight of 175.34 g/mol . The density is 0.887 g/mL at 25 °C . The refractive index is n20/D 1.440 .Applications De Recherche Scientifique
Hydroxyl Group Protection
2-(Tert-butyldimethylsilyloxy)ethanamine has significant applications in protecting hydroxyl groups in chemical syntheses. This chemical agent combines stability under various conditions with susceptibility to specific removal methods. It is particularly stable in water or alcohol bases and resistant to hydrogenolysis and mild chemical reduction, making it useful in synthesizing prostaglandins (Corey & Venkateswarlu, 1972).
Inhibition of Bacterial Efflux Pumps
Derivatives of 2-(Tert-butyldimethylsilyloxy)ethanamine, such as 1‐(1H‐Indol‐3‐yl)ethanamine, have shown effectiveness in inhibiting the NorA efflux pump in Staphylococcus aureus. These compounds help restore the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains (Héquet et al., 2014).
Synthesis of Glycoconjugates
2-(Tert-butyldimethylsilyloxy)ethanamine is utilized in the synthesis of glycoconjugates. It aids in the protection of specific hydroxyl groups in D-glucal and D-galactal, facilitating the production of valuable glycoconjugate donors (Kinzy & Schmidt, 1987).
Production of Bacterial Communication Molecules
This compound is instrumental in synthesizing bacterial cell–cell communication molecules like 4,5-dihydroxy-2,3-pentanedione (DPD) through the Baylis–Hillman reaction followed by desilylation (Frezza et al., 2005).
Polymer Synthesis
It has applications in the synthesis of functional polyacrylates and methacrylates and the formation of block copolymers. The tert-butyldimethylsilyl (TBDMS) protective groups in these polymers ensure high control over molecular weight and polydispersity (Yin, Habicher, & Voit, 2005).
Synthesis of Amino Alcohols
This compound is used in the asymmetric synthesis of protected 1,2-amino alcohols, serving as a precursor and facilitating the addition of various organometallic reagents (Tang, Volkman, & Ellman, 2001).
Propriétés
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXFUMZONWWODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336126 | |
| Record name | Ethanamine, mono-TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyldimethylsilyloxy)ethanamine | |
CAS RN |
101711-55-1 | |
| Record name | Ethanamine, mono-TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethoxy)(tert-butyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

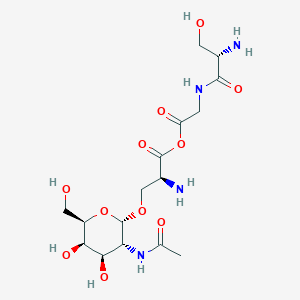
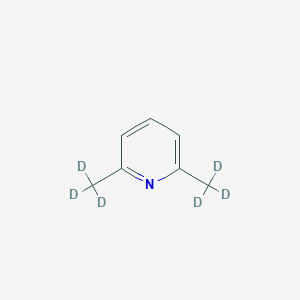
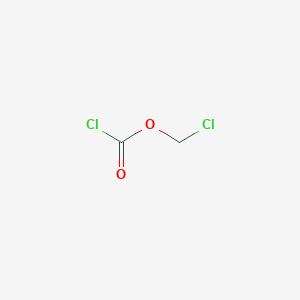
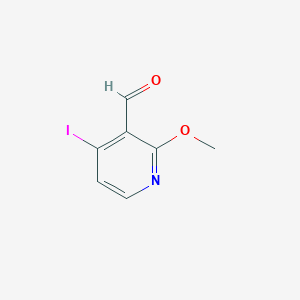
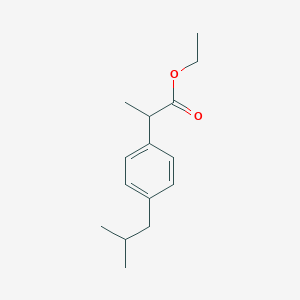
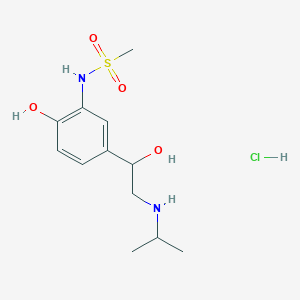
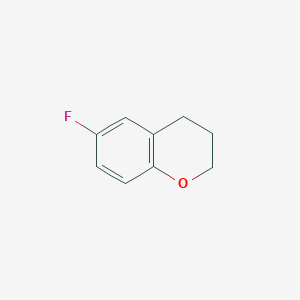
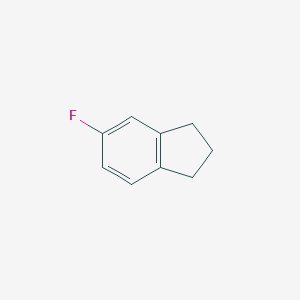
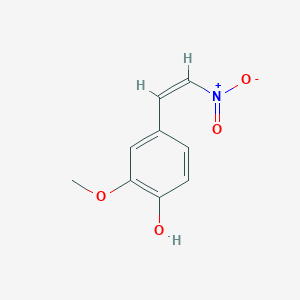
![[3-Ethoxy-5-(methoxymethoxy)phenyl]methanol](/img/structure/B116950.png)
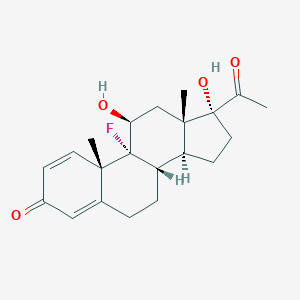
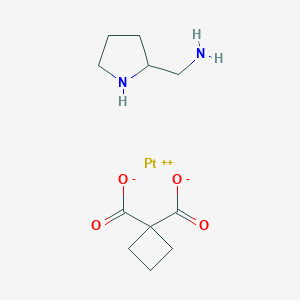
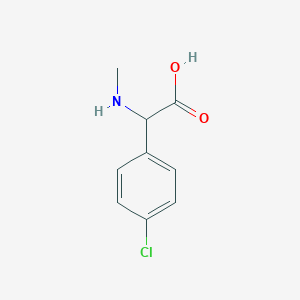
![17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B116963.png)